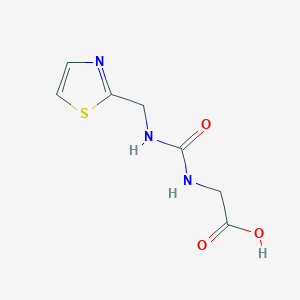

((Thiazol-2-ylmethyl)carbamoyl)glycine

Description

Contextual Significance of Glycine-Derived Compounds in Biological Systems

Glycine (B1666218), the simplest proteinogenic amino acid, plays a multifaceted role in numerous physiological processes beyond its function as a building block for proteins. nih.gov It is integral to the biosynthesis of several key metabolites, including glutathione, purines, and heme. nih.govyoutube.com In the central nervous system, glycine acts as an inhibitory neurotransmitter, highlighting its importance in neuromodulation. The structural simplicity of glycine, with a single hydrogen atom as its side chain, allows it to fit into diverse protein structures with minimal steric hindrance. This characteristic is leveraged in medicinal chemistry, where glycine derivatives are developed as probes for studying protein interactions and enzyme kinetics. Furthermore, the incorporation of glycine and its derivatives into larger molecules can modulate physicochemical properties such as solubility and bioavailability, which are critical for drug development.

Table 1: Key Biological Roles of Glycine

| Biological Role | Description |

| Protein Synthesis | A fundamental building block for proteins. |

| Metabolite Precursor | Essential for the synthesis of glutathione, purines, creatine, and heme. nih.govnih.gov |

| Neurotransmission | Acts as an inhibitory neurotransmitter in the central nervous system. |

| Detoxification | Participates in the conjugation and detoxification of various compounds. nih.gov |

| Collagen Structure | A crucial component of collagen, providing structural integrity. nih.gov |

Role of the Thiazole (B1198619) Heterocycle as a Privileged Scaffold in Bioactive Molecules

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is recognized as a "privileged scaffold" in medicinal chemistry. sciencecentral.inresearchgate.net This designation stems from its presence in a wide array of biologically active compounds, including natural products and synthetic drugs. eurekaselect.com The thiazole moiety is a key component of vitamin B1 (thiamine) and is found in numerous FDA-approved drugs with diverse therapeutic applications, such as antimicrobial, anti-inflammatory, anticancer, and antiviral agents. eurekaselect.comnih.govresearchgate.net

The versatility of the thiazole nucleus can be attributed to its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets. researchgate.net It can act as a hydrogen bond acceptor and, depending on its substitution pattern, can also participate in hydrophobic and aromatic stacking interactions. This adaptability allows for the fine-tuning of the pharmacological profile of molecules containing this scaffold.

Table 2: Examples of Thiazole-Containing Drugs and Their Therapeutic Areas

| Drug | Therapeutic Area |

| Sulfathiazole | Antimicrobial researchgate.net |

| Ritonavir | Antiretroviral eurekaselect.comresearchgate.net |

| Dasatinib | Anticancer nih.gov |

| Abafungin | Antifungal eurekaselect.com |

Conceptual Framework for Investigating Novel Carbamoyl-Glycine Derivatives

The carbamoyl (B1232498) group is a key structural motif found in many approved drugs and is increasingly utilized in medicinal chemistry to modulate the biological and pharmacokinetic properties of parent compounds. nih.govacs.org Carbamate derivatives are often designed to enhance the stability of a molecule or to act as prodrugs, which are metabolized in the body to release an active therapeutic agent. nih.gov The incorporation of a carbamoyl linker can influence a compound's ability to cross cellular membranes and can introduce specific hydrogen bonding interactions with target proteins. acs.org

The investigation of novel carbamoyl-glycine derivatives is based on the hypothesis that combining a biologically relevant amino acid like glycine with a versatile linker like the carbamoyl group can lead to new chemical entities with desirable pharmacological properties. This framework allows for systematic modifications of the molecule to optimize its activity, selectivity, and pharmacokinetic profile.

Research Objectives and Scope for ((Thiazol-2-ylmethyl)carbamoyl)glycine

The primary research objective for a novel compound like this compound is to synthesize and characterize the molecule and to conduct preliminary biological screenings to identify any potential therapeutic activities. Given the known biological activities of thiazole derivatives, initial investigations would likely focus on areas such as antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comnih.gov

The scope of research would involve:

Chemical Synthesis and Characterization: Developing a robust synthetic route to produce the target compound and confirming its structure and purity using analytical techniques such as NMR and mass spectrometry.

In Vitro Biological Evaluation: Screening the compound against a panel of biological targets, such as enzymes or cell lines, to identify any significant activity. For instance, its potential as an enzyme inhibitor or its cytotoxicity against cancer cell lines could be assessed. researchgate.net

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent compound to understand how modifications to the thiazole ring, the glycine moiety, or the carbamoyl linker affect its biological activity.

The overarching goal is to determine if this compound or its derivatives represent a promising new scaffold for the development of future therapeutic agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9N3O3S |

|---|---|

Molecular Weight |

215.23 g/mol |

IUPAC Name |

2-(1,3-thiazol-2-ylmethylcarbamoylamino)acetic acid |

InChI |

InChI=1S/C7H9N3O3S/c11-6(12)4-10-7(13)9-3-5-8-1-2-14-5/h1-2H,3-4H2,(H,11,12)(H2,9,10,13) |

InChI Key |

HKCOZMZSPICZIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=N1)CNC(=O)NCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of Thiazol 2 Ylmethyl Carbamoyl Glycine and Its Structural Analogues

Retrosynthetic Analysis of the ((Thiazol-2-ylmethyl)carbamoyl)glycine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the analysis reveals key disconnections that simplify the structure into manageable precursors.

The most apparent disconnection is the amide bond of the glycine (B1666218) unit, leading to a carbamoyl-functionalized thiazole (B1198619) and glycine itself (or a protected derivative). A further disconnection across the urea (B33335) C-N bond simplifies the structure into two primary building blocks: 2-(aminomethyl)thiazole and a protected glycine derivative that can be activated for coupling.

The 2-(aminomethyl)thiazole can be further deconstructed. The bond between the thiazole ring and the aminomethyl group can be disconnected, suggesting a precursor like 2-halomethylthiazole and an ammonia (B1221849) equivalent. More fundamentally, the thiazole ring itself can be disconnected via the logic of the classical Hantzsch thiazole synthesis. This approach breaks the ring down into an α-haloaldehyde or α-haloketone and a thioamide derivative, specifically an amino-thioacetamide equivalent. This multi-step retrosynthetic pathway provides a logical roadmap for the forward synthesis, starting from simple, often commercially available materials.

Exploration of Classical and Modern Synthetic Approaches for Thiazole Formation

The thiazole ring is a cornerstone of many pharmaceuticals and natural products. nih.gov Its synthesis has been a subject of extensive research, leading to a variety of robust methods.

Hantzsch Thiazole Synthesis and its Adaptations

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most prominent methods for constructing the thiazole core. ijarsct.co.inanalis.com.my The classical reaction involves the cyclocondensation of an α-haloketone with a thioamide. ijarsct.co.inwikipedia.org For the synthesis of the key intermediate, 2-(aminomethyl)thiazole, this reaction requires specific adaptations.

A plausible route involves the reaction between an N-protected aminoethionamide (a thioamide derived from glycine) and an α-haloaldehyde, such as bromoacetaldehyde (B98955). For instance, a patented method describes the synthesis starting from Boc-glycine ethyl ester, which is first ammoniated to Boc-glycinamide. google.com This amide is then thionated using Lawesson's reagent to yield Boc-aminoethionamide. The subsequent cyclization with bromoacetaldehyde furnishes the N-Boc protected 2-(aminomethyl)thiazole, which can be deprotected under acidic conditions to yield the desired amine hydrochloride salt. google.com

Modifications to the Hantzsch synthesis aim to improve yields, reduce reaction times, and employ greener conditions. ijarsct.co.inbepls.com These can include using microwave irradiation, solvent-free conditions, or novel catalysts to facilitate the cyclization. bepls.comresearchgate.net The versatility of the Hantzsch reaction allows for the synthesis of a wide array of substituted thiazoles by varying the α-halocarbonyl and thioamide components. derpharmachemica.com

| Thioamide Source | α-Halocarbonyl Component | Conditions | Product | Yield | Reference |

| Boc-aminoethionamide | Bromoacetaldehyde | Tetrahydrofuran, then HCl/Methanol | 2-(Aminomethyl)thiazole hydrochloride | High | google.com |

| Thioacetamide | Chloroacetone | Ethanol, reflux | 2,4-Dimethylthiazole | Good | wikipedia.org |

| Thiourea | 2-Bromoacetophenones | Solvent-free | 2-Aminothiazoles | Good | organic-chemistry.org |

| Thionicotinamide | Chloroacetone | Triethylamine | 2-(3-Pyridyl)-4-methylthiazole | Variable | ijarsct.co.in |

Ring Closure Strategies for Thiazole Derivatives

Beyond the Hantzsch method, other ring closure strategies provide alternative pathways to thiazole derivatives.

Cook-Heilbron Synthesis : This method involves the reaction of an α-aminonitrile with carbon disulfide or related reagents. wikipedia.orgcutm.ac.in It typically yields 5-aminothiazole derivatives.

Gabriel Synthesis Adaptation : In this approach, an acylaminoketone is treated with a thionating agent like phosphorus pentasulfide (P₂S₅) to induce cyclization, forming 2,5-disubstituted thiazoles. ijarsct.co.inanalis.com.my

From α-Thiocyanoketones : The rearrangement and cyclization of α-thiocyanoketones in the presence of strong acid can also lead to the formation of the thiazole ring. cutm.ac.in

A notable modern approach involves a domino alkylation-cyclization reaction. For example, the reaction of propargyl bromides with thioureas under microwave irradiation provides a rapid and high-yield synthesis of 2-aminothiazoles. organic-chemistry.org These diverse methods offer chemists a range of options to construct the thiazole scaffold, depending on the desired substitution pattern and available starting materials.

Synthetic Routes to the Carbamoyl-Glycine Moiety

The formation of the this compound linkage requires the creation of both a urea (carbamoyl) and an amide bond. These are fundamental transformations in organic and medicinal chemistry.

Amide and Urea Bond Formation Methodologies

The final step in the synthesis of the target molecule involves coupling 2-(aminomethyl)thiazole with a suitably activated glycine derivative. This process can be viewed in two conceptual steps: formation of the urea linkage and formation of the final amide bond.

Urea Formation: The carbamoyl (B1232498) group is essentially a urea linkage. There are several standard methods for urea synthesis:

Reaction with Isocyanates : An amine, such as 2-(aminomethyl)thiazole, can react directly with an isocyanate derived from a glycine ester (e.g., ethyl isocyanatoacetate). This reaction is typically high-yielding and proceeds under mild conditions. commonorganicchemistry.com

Reaction with Carbamoyl Chlorides : A glycine derivative can be treated with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) to form a carbamoyl chloride, which then reacts with the thiazole amine. commonorganicchemistry.com

From Carboxylic Acids and Urea : Direct synthesis of amides and related structures can sometimes be achieved by heating a carboxylic acid with urea, often in the presence of a catalyst. nih.govrsc.org This approach could be envisioned for forming the N-carbamoylglycine intermediate. researchgate.net

Amide Bond Formation: If the N-carbamoylglycine moiety is pre-formed, the final step is a classical amide coupling reaction with 2-(aminomethyl)thiazole. This is a standard procedure in peptide synthesis, and numerous coupling reagents are available to facilitate the reaction, such as:

Carbodiimides (e.g., DCC, EDC)

Phosphonium salts (e.g., BOP, PyBOP)

Uronium/Aminium salts (e.g., HBTU, HATU)

These reagents activate the carboxylic acid of N-carbamoylglycine, allowing for efficient nucleophilic attack by the amine of 2-(aminomethyl)thiazole to form the final amide bond.

| Reagent Type | Examples | Typical Conditions | Notes | Reference |

| Isocyanates | Ethyl Isocyanatoacetate | Aprotic solvent (DCM, THF), room temp | Direct, efficient for urea formation | commonorganicchemistry.com |

| Phosgene Equivalents | Triphosgene, CDI | Base, aprotic solvent | Forms reactive intermediates (carbamoyl chlorides/imidazoles) | commonorganicchemistry.comnih.gov |

| Peptide Coupling Agents | EDC, HATU, PyBOP | Amine base (DIPEA), solvent (DMF, DCM) | Standard for amide bond formation | organic-chemistry.org |

| Direct Carboxylic Acid + Urea | Mg(NO₃)₂ or Imidazole catalyst | High temperature (120-130 °C) | Avoids activating agents for primary amide synthesis | nih.govrsc.org |

Stereoselective Synthesis of Glycine Derivatives

Glycine is the only proteinogenic amino acid that is not chiral. However, the principles of stereoselective synthesis are crucial when considering structural analogues of the target molecule where glycine is replaced by a chiral α-amino acid. The synthesis of enantiomerically pure α-amino acids is a well-developed field.

Methods for achieving stereoselectivity include:

Asymmetric Alkylation : Chiral glycine enolate equivalents, often derived from Schiff bases or using chiral auxiliaries (e.g., Evans oxazolidinones, Schöllkopf bis-lactim ethers), can be alkylated with high diastereoselectivity. Subsequent removal of the chiral auxiliary yields the enantiopure amino acid.

Catalytic Asymmetric Synthesis : The asymmetric hydrogenation of α,β-dehydroamino acid precursors using chiral catalysts (e.g., those based on Rh-DuPhos or Ru-BINAP) is a powerful method for producing chiral α-amino acids.

Enzymatic Resolution : Enzymes such as aminoacylases can selectively hydrolyze one enantiomer of a racemic N-acylamino acid mixture, allowing for the separation of the desired L- or D-amino acid. researchgate.net

More recently, direct C-H functionalization methods have emerged. For example, the enantioselective C-H arylation of N-aryl glycine esters with arylboronic acids has been achieved using a chiral Palladium(II) catalyst, demonstrating a modern approach to creating chiral arylglycine derivatives. rsc.org These advanced methodologies provide access to a vast array of structurally diverse and stereochemically defined amino acid building blocks for complex molecular synthesis.

Multi-Step Reaction Sequences and Protecting Group Strategies

The construction of this compound and its structural analogues typically proceeds through a multi-step sequence that involves the formation of the core thiazole ring, followed by the elaboration of the side chains. A plausible synthetic strategy would involve the coupling of a protected glycine derivative with 2-(aminomethyl)thiazole. Protecting groups are essential in these syntheses to prevent unwanted side reactions with the reactive functional groups, namely the amino and carboxyl groups of glycine. tandfonline.comnih.gov

Commonly employed protecting groups for the amino group of glycine include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). nih.govmasterorganicchemistry.com The carboxyl group of glycine is often protected as an ester, for example, a methyl or ethyl ester. The choice of protecting group is critical and depends on the specific reaction conditions of the subsequent steps. nih.gov An orthogonal protecting group strategy is often advantageous, allowing for the selective removal of one protecting group in the presence of another. nih.gov

A representative multi-step synthesis could be conceptualized as follows:

Protection of Glycine: The synthesis would commence with the protection of the amino group of glycine using a suitable reagent such as di-tert-butyl dicarbonate (B1257347) (for Boc protection) or Fmoc-Cl. The carboxyl group might also be esterified.

Activation of the Carboxyl Group: The protected glycine's carboxyl group is then activated to facilitate amide bond formation. This can be achieved using coupling reagents like N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU), 1-Hydroxybenzotriazole (HOBt), or by converting the carboxylic acid to an acid chloride.

Coupling Reaction: The activated glycine derivative is then reacted with 2-(aminomethyl)thiazole to form the desired carbamoyl linkage.

Deprotection: The final step involves the removal of the protecting groups to yield the target compound, this compound. The conditions for deprotection are specific to the protecting group used; for instance, Boc groups are typically removed under acidic conditions (e.g., with trifluoroacetic acid (TFA)), while Fmoc groups are cleaved with a mild base like piperidine. nih.gov

The synthesis of structural analogues can be achieved by substituting the starting materials. For example, using different amino acids in place of glycine would yield a variety of analogues with modified backbones. Similarly, variations in the thiazole moiety can be introduced by starting with different substituted thiazole precursors.

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|---|

| Amino Group | tert-butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) |

| Amino Group | 9-fluorenylmethoxycarbonyl | Fmoc | Mild basic conditions (e.g., piperidine) |

| Amino Group | Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenation (e.g., H₂/Pd) |

| Carboxyl Group | Methyl ester | -OMe | Saponification (e.g., NaOH) |

| Carboxyl Group | Ethyl ester | -OEt | Saponification (e.g., NaOH) |

| Carboxyl Group | Benzyl ester | -OBn | Catalytic hydrogenation (e.g., H₂/Pd) |

Optimization of Reaction Conditions and Yields for this compound

The optimization of reaction conditions is a critical aspect of synthesizing this compound to ensure high yields and purity. Several factors can be systematically varied to improve the efficiency of the synthesis. These include the choice of solvent, temperature, reaction time, and the nature of the catalyst and coupling reagents.

For the core thiazole ring formation, the Hantzsch thiazole synthesis is a classic and widely used method. nih.gov Optimization of this reaction can involve screening different catalysts and reaction media. For instance, the use of solid-supported catalysts like silica-supported tungstosilicic acid can facilitate easier work-up and catalyst recycling, contributing to a more efficient process. nih.gov Furthermore, the application of non-conventional energy sources such as ultrasound or microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of various thiazole derivatives. nih.govbepls.com

In the context of the amide bond formation between the protected glycine and 2-(aminomethyl)thiazole, the choice of coupling reagent and reaction conditions is paramount. A variety of coupling agents can be employed, and their efficiency can be compared to identify the optimal reagent for this specific transformation. The reaction temperature and solvent can also be fine-tuned to maximize the yield and minimize side product formation.

A systematic approach to optimization would involve running a series of small-scale reactions where individual parameters are varied while others are kept constant. The progress of the reaction and the yield of the desired product can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Entry | Coupling Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | HBTU/HOBt | DMF | 25 | 12 | 75 |

| 2 | EDC/DMAP | DCM | 25 | 24 | 68 |

| 3 | HBTU/HOBt | DMF | 0 to 25 | 12 | 82 |

| 4 | HATU/DIPEA | NMP | 25 | 8 | 85 |

| 5 | SOCl₂ | Toluene | 80 | 4 | 65 |

Advanced Spectroscopic and Structural Elucidation Techniques for Thiazol 2 Ylmethyl Carbamoyl Glycine

X-ray Crystallography for Solid-State Structural Characterization

Without access to published experimental results for ((Thiazol-2-ylmethyl)carbamoyl)glycine, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. It appears that this compound is not widely reported in the accessible scientific literature, or at least, its detailed spectroscopic and structural data has not been published or indexed in the databases searched.

Therefore, the article focusing solely on the chemical compound “this compound” with the specified detailed outline cannot be generated at this time.

Computational and Theoretical Chemistry Investigations of Thiazol 2 Ylmethyl Carbamoyl Glycine

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Profiling

No studies utilizing Density Functional Theory (DFT) or other quantum chemical methods to investigate the electronic structure, molecular orbitals (HOMO/LUMO), electrostatic potential, or reactivity descriptors of ((Thiazol-2-ylmethyl)carbamoyl)glycine were found in the scientific literature. Such calculations would theoretically provide insight into the molecule's stability, reactivity, and potential sites for electrophilic or nucleophilic attack.

Molecular Docking Studies for Ligand-Target Binding Prediction

There are no published molecular docking studies for this compound. This type of computational analysis is used to predict how a ligand might bind to the active site of a protein or other biological macromolecule.

Identification of Putative Biological Targets and Binding Sites

Without any docking studies, no putative biological targets or specific binding sites have been identified or proposed for this compound in the literature.

Analysis of Intermolecular Interactions and Binding Affinities

A detailed analysis of intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, or pi-stacking) and the calculation of binding affinities for this compound with any biological target are not available, as no such computational studies have been published.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

No molecular dynamics (MD) simulation studies for this compound have been reported. MD simulations are employed to study the movement of atoms and molecules over time, providing insights into the conformational stability of a compound and the dynamics of its interaction with a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

No research was found that included this compound in the development or validation of a Quantitative Structure-Activity Relationship (QSAR) model. QSAR studies correlate variations in the chemical structure of compounds with changes in their biological activity, but this requires a dataset of related molecules with known activities, which does not appear to exist for this specific compound.

Pharmacophore Modeling and Virtual Screening Applications for Analogues

There are no published pharmacophore models based on this compound, nor are there reports of its use in virtual screening campaigns to identify structurally similar analogues with potential biological activity.

Preclinical Biological Activity Evaluation of Thiazol 2 Ylmethyl Carbamoyl Glycine Derivatives

In Vitro Enzyme Inhibition and Modulation Studies

The thiazole (B1198619) moiety is a key structural feature in a variety of compounds designed to interact with specific enzyme targets. The following sections detail the inhibitory and modulatory profiles of thiazole derivatives against several classes of enzymes.

N-Carbamoyl Amino Acid Amidohydrolase (Carbamoylase) Interactions

N-Carbamoyl-L-amino acid amidohydrolases are enzymes that hydrolyze N-carbamoyl-L-amino acids to produce L-amino acids, ammonia (B1221849), and carbon dioxide. These enzymes are noted for their high specificity. Research into this class of enzymes has focused on their characterization and potential biotechnological applications rather than on inhibition by specific synthetic compounds like thiazole derivatives. nih.govnih.govresearchgate.net Studies have detailed their substrate specificity, noting a high affinity for N-carbamoyl-L-amino acids with various side chains and inhibition by sulfhydryl reagents and chelating agents like EDTA. nih.govnih.gov However, specific interaction data with ((Thiazol-2-ylmethyl)carbamoyl)glycine or related thiazole compounds are not described in the available literature.

Cholinesterase Inhibition Profile

Thiazole derivatives have been investigated as potential inhibitors of cholinesterases, particularly acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease.

Table 1: Cholinesterase Inhibitory Activity of Selected Thiazole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Source |

|---|---|---|---|

| Compound 6l (a thiazole-cyclopropyl derivative) | AChE | 0.079 ± 0.16 | nih.gov |

| Compound 2i (a thiazolylhydrazone derivative) | AChE | 0.028 ± 0.001 | nih.gov |

| Compound 4e (a thiazole derivative) | AChE | 25.5 ± 2.12 µg/mL | researchgate.net |

| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 ± 0.030 | nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | BuChE | 0.083 ± 0.041 | nih.gov |

Matrix Metalloprotease Inhibition Assays

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, playing a role in both physiological and pathological processes, including cancer metastasis. nih.govmdpi.com The development of MMP inhibitors is a significant area of research. nih.govnih.gov

Thiazole-containing compounds have been designed and synthesized as potential MMP inhibitors. nih.gov Research indicates that these derivatives can target various MMPs, including gelatinases (MMP-2, MMP-9) and collagenases (MMP-1, MMP-8, MMP-13). nih.gov For instance, a study identified a specific thiazole derivative, Ethyl 2-[2-((4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido]-4-methylthiazole-5-carboxylate, which exhibited inhibitory activity against MMP-1, MMP-8, and MMP-9. nih.gov Another small molecule, JNJ0966, which contains two thiazole rings, was found to be a highly selective, allosteric inhibitor of MMP-9 activation. nih.gov

Table 2: MMP Inhibitory Activity of Selected Thiazole Derivatives

| Compound | Target Enzyme(s) | Activity | Source |

|---|---|---|---|

| Compound 3 (Ethyl 2-[...]-4-methylthiazole-5-carboxylate) | MMP-1, MMP-8, MMP-9 | 10.56%, 20%, 7.28% inhibition respectively | nih.gov |

| JNJ0966 | proMMP-9 | Allosteric inhibitor of zymogen activation | nih.gov |

| Compound 5e (bearing 6-methylbenzothiazole) | MMP-9 | >50% inhibition at 100 µg/mL | researchgate.net |

Other Relevant Enzyme Target Profiling

Beyond cholinesterases and MMPs, the thiazole scaffold has been explored for its inhibitory activity against other enzyme targets. For example, 2-amino thiazole derivatives have been evaluated for their effects on human carbonic anhydrase (hCA) isoenzymes I and II. Specific derivatives showed potent inhibition, with Kᵢ values in the nanomolar range.

Table 3: Carbonic Anhydrase Inhibitory Activity of 2-Amino Thiazole Derivatives

| Compound | Target Enzyme | Kᵢ (µM) | Source |

|---|---|---|---|

| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 ± 0.001 | nih.gov |

Receptor Binding and Functional Modulation Assays

Vascular Adhesion Protein-1 (VAP-1) Inhibition

Vascular Adhesion Protein-1 (VAP-1), also known as semicarbazide-sensitive amine oxidase (SSAO), is an enzyme that plays a role in leukocyte trafficking and inflammation. It has emerged as a therapeutic target for various inflammatory diseases. mdpi.com

Thiazole derivatives have been a focus of VAP-1 inhibitor development programs. Structural modifications of thiazole-based compounds have led to the discovery of potent inhibitors of human VAP-1. mdpi.com One such derivative, which includes a guanidine (B92328) group, demonstrated strong inhibitory activity against both human and rat VAP-1, with IC50 values of 230 nM and 14 nM, respectively. mdpi.com Further optimization led to the identification of another compound with potent VAP-1 inhibitory activity (human IC50 of 20 nM; rat IC50 of 72 nM). nih.gov

Table 4: VAP-1 Inhibitory Activity of Selected Thiazole Derivatives

| Compound | Target Species | IC50 | Source |

|---|---|---|---|

| Compound 10 (N-(4-(2-(4-((amino(imino)methyl)amino)phenyl)ethyl)-1,3-thiazol-2-yl)acetamide) | Human VAP-1 | 230 nM | mdpi.com |

| Compound 10 (N-(4-(2-(4-((amino(imino)methyl)amino)phenyl)ethyl)-1,3-thiazol-2-yl)acetamide) | Rat VAP-1 | 14 nM | mdpi.com |

| Compound 35c | Human VAP-1 | 20 nM | nih.gov |

P-glycoprotein (P-gp) ATPase Modulation

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key contributor to multidrug resistance (MDR) in therapeutic contexts, particularly in oncology. nih.gov It functions as an ATP-dependent efflux pump, actively transporting a wide array of hydrophobic compounds out of cells, thereby reducing intracellular drug concentrations. nih.gov The functional cycle of P-gp is intrinsically linked to ATP hydrolysis. The binding of a substrate to the transmembrane domains (TMDs) of P-gp is thought to induce conformational changes, bringing the nucleotide-binding domains (NBDs) into close proximity to bind and hydrolyze ATP. nih.govnih.gov This hydrolysis event powers the translocation of the substrate across the cell membrane, after which the protein resets to its initial state. nih.gov

The modulation of P-gp's ATPase activity is a primary strategy for identifying potential MDR reversal agents. Compounds that interact with P-gp can either stimulate or inhibit its basal ATPase activity. Most P-gp modulators stimulate this activity, which is indicative of their binding to the protein and being transported themselves. nih.gov Conversely, potent inhibitors of P-gp, such as the clinical candidates tariquidar, elacridar, and zosuquidar, are known to inhibit ATPase activity. nih.gov This inhibition is considered a hallmark of high-affinity binding to P-gp and correlates with the efficient reversal of the efflux function. nih.gov

In the context of thiazole-containing compounds, research has focused on synthesizing amino acid-derived thiazole peptidomimetic analogues to probe the enigmatic drug/substrate-binding site of P-gp. nih.gov The evaluation of these derivatives is centered on their ability to modulate the basal ATPase activity of P-gp. For instance, structural modifications to lead compounds, such as altering N- and C-terminal substituents, have been performed to analyze the structure-activity relationship concerning P-gp modulation. nih.gov Zosuquidar, used as a positive control in such assays, demonstrates significant inhibition of ATPase activity, highlighting the benchmark for newly synthesized thiazole derivatives. nih.gov The goal of these investigations is to develop potent P-gp inhibitors that can block the efflux pump, thereby restoring the efficacy of co-administered therapeutic agents.

Cell-Based Assays for General Biological Activities

The thiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, known to impart a wide range of pharmacological activities. nih.govnih.gov Consequently, derivatives of this compound and related structures are frequently subjected to a battery of cell-based assays to evaluate their broader biological potential beyond a single target. These investigations are crucial in preclinical development for identifying primary therapeutic effects and potential secondary activities.

The thiazole nucleus is a core component of many compounds with demonstrated antimicrobial properties. nih.gov Research into new thiazole derivatives often includes screening for in vitro activity against a panel of clinically relevant bacterial and fungal strains. Standard methodologies, such as the disk diffusion method, are employed to assess the susceptibility of various microorganisms to these novel compounds. nih.gov

Screening panels typically include Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhimurium, and fungal species like Candida albicans. nih.gov Studies on N-(benzo[d]thiazol-2-yl)acetamide derivatives and other complex thiazole-containing heterocycles have shown that these compounds can exhibit a broad spectrum of antibacterial activity. researchgate.netresearchgate.net In some cases, the activity of newly synthesized derivatives has been found to be comparable to standard antibiotics. researchgate.net The presence of multiple thiazole moieties or the combination of a thiazole ring with other heterocyclic systems, such as oxadiazoline, has been explored as a strategy to enhance or synergize antimicrobial effects. nih.govnih.gov

Table 1: Representative Antimicrobial Screening of Thiazole Derivatives

| Compound Type | Test Organisms | Activity Level |

|---|---|---|

| Thiazolyl-oxadiazolines | S. aureus, E. coli, S. typhimurium, P. aeruginosa, C. albicans | Modest Activity |

| N-(benzo[d]thiazol-2-yl)acetamide derivatives | Gram-positive and Gram-negative bacteria | Broad-spectrum activity, with some compounds showing high potency |

This table is for illustrative purposes and synthesizes general findings from multiple studies.

Oxidative stress is implicated in the pathophysiology of numerous diseases, making the development of novel antioxidants a significant research area. nih.gov Thiazole derivatives, particularly those incorporating phenolic fragments or thiosemicarbazide (B42300) moieties, have been investigated for their potential antioxidant and radical scavenging properties. nih.govmdpi.com

Standard in vitro assays are used to quantify this activity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is commonly used to measure a compound's ability to donate a hydrogen atom to neutralize the stable DPPH free radical. nih.gov Other methods include the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) assay, which evaluates radical cation scavenging activity, and ferric reducing antioxidant power (FRAP) assays. mdpi.com Studies have shown that certain phenolic thiazoles and thiazolyl-carbonyl-thiosemicarbazides exhibit remarkable antioxidant and antiradical properties, in some cases exceeding the activity of known antioxidants. nih.govnih.govmdpi.com The antioxidant capacity is often attributed to the presence of structural motifs capable of stabilizing free radicals, such as phenolic hydroxyl groups. nih.gov

Table 2: Antioxidant Activity of Various Thiazole Derivatives

| Compound Class | Assay Method | Key Findings |

|---|---|---|

| Phenolic Thiazoles | DPPH, Cu2+ Chelating Activity | Remarkable antioxidant and antiradical properties; good chelating activity. nih.gov |

| Thiazolyl-carbonyl-thiosemicarbazides | In vivo model (turpentine oil) | Demonstrated antioxidant effects by lowering oxidative stress. nih.gov |

| Thiazole derivatives with phenolic fragments | ABTS, Ferric Reducing Capacity | Activity in some cases exceeded that of the standard 4-methyl-2,6-di-tert-butylphenol. mdpi.com |

This table is for illustrative purposes and synthesizes general findings from multiple studies.

Chronic inflammation is another key process underlying many diseases, and the thiazole scaffold is found in several anti-inflammatory agents. nih.govnih.gov Preclinical evaluation of novel thiazole derivatives often involves assessing their ability to modulate inflammatory pathways in cellular models. A common approach is to use macrophage cell lines, such as RAW264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. rsc.org

The anti-inflammatory potential is then quantified by measuring the inhibition of pro-inflammatory mediators. This includes nitric oxide (NO), a product of inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govrsc.org Research on various thiazole derivatives has demonstrated their ability to significantly reduce the production of these inflammatory markers. nih.govrsc.org For example, certain thiazolyl-carbonyl-thiosemicarbazides and indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have shown potent anti-inflammatory effects in such assays. nih.govrsc.org These findings suggest that these compounds may interfere with key signaling pathways involved in the inflammatory cascade.

The thiazole ring is a privileged structure in the design of anticancer agents, present in approved drugs like Dasatinib. nih.govfrontiersin.org Consequently, a primary focus of preclinical research on new thiazole derivatives is the evaluation of their antiproliferative activity against a panel of human cancer cell lines. nih.govnih.gov

The cytotoxicity of these compounds is typically assessed using viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. researchgate.netsemanticscholar.org These screens often include a diverse range of cancer cell lines to identify compounds with broad-spectrum activity or selective potency against specific cancer types. Cell lines commonly used include those from breast cancer (e.g., MDA-MB-231), cervical cancer (e.g., HeLa), colon cancer (e.g., Caco-2), and neuroblastoma (e.g., SH-SY5Y). researchgate.netresearchgate.netmdpi.com Numerous studies have reported significant antiproliferative effects for various classes of thiazole derivatives, with some compounds exhibiting IC50 (half-maximal inhibitory concentration) values in the low micromolar or even nanomolar range. researchgate.netsemanticscholar.orgresearchgate.net

Table 3: Examples of Antiproliferative Activity of Thiazole Derivatives

| Compound Class | Cancer Cell Lines | Reported Activity (IC50) |

|---|---|---|

| Arylidene-hydrazinyl-thiazoles | MDA-MB-231, HeLa | Significant inhibition (e.g., 3.92 µg/mL on MDA-MB-231). researchgate.netsemanticscholar.org |

| Diethyl [N-(thiazol-2-yl)carbamoyl]methylphosphonates | SH-SY5Y | Significant activity (nM to low µM range). researchgate.net |

| Thiazole-2-acetamide derivatives | Various human cancer cell lines | Potent antiproliferative efficacy. frontiersin.org |

This table is for illustrative purposes and synthesizes general findings from multiple studies. Specific IC50 values vary widely between individual compounds and cell lines.

Elucidation of Preclinical Mechanism of Action (MOA) for Biological Responses

Understanding the mechanism of action (MOA) is a critical step in the preclinical evaluation of any new chemical entity. For thiazole derivatives, the MOA is closely linked to their observed biological activities. For anti-inflammatory effects, studies have pointed to the inhibition of key enzymes in the inflammatory cascade. Some thiazole derivatives have been identified as inhibitors of inducible nitric oxide synthase (iNOS), thereby reducing NO production. nih.gov Others have been shown to act as selective cyclooxygenase-1 (COX-1) inhibitors. nih.gov Furthermore, investigations in cellular models demonstrate that these compounds can suppress the LPS-induced production of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting interference with upstream signaling pathways like NF-κB. rsc.org

In the context of antiproliferative activity, a prominent MOA identified for certain thiazole derivatives is the inhibition of tubulin polymerization. frontiersin.org By interfering with microtubule dynamics, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and ultimately apoptosis. frontiersin.org For other antiproliferative thiazoles, the mechanism may involve the inhibition of specific protein kinases that are crucial for cancer cell growth and survival. The diverse biological effects observed for the broader class of thiazole derivatives underscore the variety of potential molecular targets with which this versatile heterocyclic scaffold can interact.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Thiazol 2 Ylmethyl Carbamoyl Glycine Analogues

Rational Design and Synthesis of Analogues for SAR Probing

The rational design of analogues of ((Thiazol-2-ylmethyl)carbamoyl)glycine is often guided by the goal of targeting specific biological entities, such as enzymes. For instance, in the development of enzyme inhibitors, the design strategy may involve incorporating a thiazole (B1198619) scaffold with a carboxylate group to mimic the substrate of the target enzyme. acs.org The design process frequently combines molecular motifs from existing bioactive molecules to enhance properties like selectivity.

The synthesis of these analogues typically involves multi-step processes. A common approach for creating the core structure is the Hantzsch thiazole synthesis, which involves the condensation of thioamides with α-haloketones. researchgate.net For analogues containing a peptide bond, such as those similar to this compound, synthesis can be achieved through methods like the use of activated esters to form the amide linkage. An example is the synthesis of (S)-alanyl-(S)-β-(thiazol-2-yl-carbamoyl)-α-alanine, an enantiomerically enriched analogue, which was accomplished using an asymmetric synthesis method starting from a Ni(II) planar complex of glycine (B1666218). researchgate.net Another synthetic route involves the chloroacetylation of 2-aminothiazoles followed by an Arbuzov phosphonation to yield phosphonate (B1237965) analogues. researchgate.net

Identification of Key Structural Features and Functional Groups for Biological Activity

The biological activity of this compound analogues is determined by several key structural features. The thiazole ring itself is a privileged scaffold in medicinal chemistry, known to be a core component in a wide array of pharmacologically active compounds. nih.govresearchgate.net This heterocycle can engage in various non-covalent interactions with biological targets.

Influence of Substituent Effects on Potency and Selectivity

The nature and position of substituents on the thiazole ring and any associated aryl groups can dramatically influence the biological activity of these analogues. Structure-activity relationship (SAR) studies have demonstrated that both electron-donating and electron-withdrawing groups can modulate potency, often in a target-dependent manner.

For example, in a series of hydrazinylthiazole-5-carbaldehydes, ortho-substituted analogues with strong electron-donating groups on an aryl ring showed excellent α-amylase inhibition. nih.gov Conversely, for certain thiazole-linked pyridazinones, the presence of electron-withdrawing groups such as chloro, bromo, or fluoro on a phenyl ring resulted in higher seizure protection in preclinical models. mdpi.com The position of the substituent is also critical; for instance, a chloro substitution at the meta position of a phenyl ring was found to be superior to an ortho substitution for antimigration activity in cancer cells.

The following table summarizes the observed effects of different substituents on the biological activity of various thiazole-based compounds.

| Compound Series | Substituent | Effect on Activity | Biological Target/Assay |

| Hydrazinylthiazole-5-carbaldehydes | Strong electron-donating groups (ortho position) | Increased inhibitory potential | α-amylase |

| Thiazole-linked pyridazinones | Electron-withdrawing groups (Cl, Br, F) | Higher seizure protection | Anti-convulsant models |

| Phenylthiazoles | Chloro group (meta vs. ortho position) | Meta substitution showed superior activity | Cancer cell migration |

| Thiazole carboxamides | Fluorine on benzene (B151609) ring | Greater cytotoxicity than chlorine or methyl | c-Met kinase inhibition |

Stereochemical Implications on Biological Responses

Stereochemistry plays a pivotal role in the biological activity of chiral analogues of this compound, particularly when the glycine moiety is replaced by other chiral amino acids like alanine. researchgate.net The spatial arrangement of atoms in a molecule can significantly affect its interaction with a biological target, as enzymes and receptors are themselves chiral. nih.gov

For many chiral compounds, only one enantiomer or diastereomer exhibits the desired biological effect, while the others may be less active or even inactive. nih.gov This stereoselectivity can be attributed to differences in how the isomers fit into the binding site of a protein. For instance, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that their uptake might be mediated by a stereoselective transport system. nih.gov This highlights that stereochemistry can influence not only target binding but also pharmacokinetic properties such as cellular uptake. nih.gov Therefore, the synthesis of enantiomerically pure analogues is often a critical step in the development of potent and selective therapeutic agents.

Correlation of Physicochemical Properties with Preclinical Biological Responses

The preclinical biological responses of this compound analogues are closely correlated with their physicochemical properties, such as hydrophobicity and pKa. These properties influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which are key determinants of its in vivo efficacy.

Hydrophobicity, often expressed as logP, can affect a molecule's ability to cross cell membranes and its binding to plasma proteins. A balanced hydrophobicity is generally desired; if a compound is too hydrophilic, it may have poor membrane permeability, while if it is too lipophilic, it may have poor aqueous solubility and be rapidly metabolized. The pKa of ionizable groups, such as the carboxylic acid in the glycine moiety, determines the charge state of the molecule at physiological pH. This can impact solubility, cell penetration, and interaction with the biological target.

In silico tools are often used in the rational design phase to predict these properties and assess the "drug-likeness" of designed analogues. documentsdelivered.com By systematically modifying the structure and observing the effects on both physicochemical properties and biological activity, researchers can establish a structure-property relationship (SPR) that guides the optimization of lead compounds.

The following table provides a conceptual overview of how key physicochemical properties can influence preclinical biological responses.

| Physicochemical Property | Influence on Preclinical Response | General Trend for Optimization |

| Hydrophobicity (logP) | Affects solubility, membrane permeability, and plasma protein binding. | Aim for a balanced logP to optimize absorption and distribution while maintaining solubility. |

| pKa | Determines the ionization state at physiological pH, affecting solubility and target interaction. | Modify to ensure appropriate charge for target engagement and cellular uptake. |

| Molecular Weight | Influences diffusion and overall drug-likeness. | Generally kept within a certain range (e.g., <500 Da) for better oral bioavailability. |

| Hydrogen Bond Donors/Acceptors | Crucial for specific interactions with biological targets and for solubility. | Optimize the number and placement to enhance binding affinity and maintain good physicochemical properties. |

Potential Applications and Future Research Directions

Development of ((Thiazol-2-ylmethyl)carbamoyl)glycine as a Lead Compound for Therapeutic Development

The thiazole (B1198619) core is a cornerstone in the design of novel therapeutic agents due to its wide range of biological activities. wjarr.com Compounds structurally related to this compound have demonstrated significant promise, indicating that this molecule could serve as an excellent lead compound for drug discovery programs. For instance, a series of diethyl [N-(thiazol-2-yl)carbamoyl]methylphosphonates, which share a similar N-(thiazol-2-yl)carbamoyl core, exhibited potent anti-cancer activity against human neuroblastoma (SH-SY5Y) cells with IC50 values in the nanomolar to low micromolar range. researchgate.net One analog also showed significant antitubercular activity against the virulent M. tuberculosis H37Rv strain. researchgate.net

The development process hinges on identifying specific biological targets. Thiazole-containing compounds have been investigated as inhibitors for a variety of enzymes and receptors, including FabH inhibitors for antimicrobial applications and Rho6 protein for anti-cancer effects. wjarr.comnih.gov The initial steps in developing this compound as a lead compound would involve broad biological screening to identify its primary mechanism of action, followed by more focused studies to validate its therapeutic targets.

Strategic Scaffold Derivatization for Enhanced Biological Profiles

Once a lead compound is identified, strategic derivatization of its molecular scaffold is crucial for optimizing its pharmacological properties. The structure of this compound offers multiple sites for modification to enhance efficacy, selectivity, and pharmacokinetic profiles. Research on analogous N-(thiazol-2-yl)-benzamides has shown that even minor substitutions on the thiazole or adjacent rings can dramatically alter biological activity. nih.govnih.gov

In one extensive study on N-(thiazol-2-yl)-benzamide analogs as antagonists for the Zinc-Activated Channel (ZAC), functional characterization of 61 derivatives revealed key structure-activity relationships (SAR). nih.gov For example, modifications at the 4- and 5-positions of the thiazole ring were found to be critical for potency. This systematic approach of scaffold derivatization allows for the fine-tuning of a compound's activity. For this compound, derivatization could involve altering substituents on the thiazole ring or modifying the glycine (B1666218) portion to improve target binding and metabolic stability. nih.gov

Table 1: Example Structure-Activity Relationships in Thiazole Analogs This table is based on findings for N-(thiazol-2-yl)-benzamide analogs, which can inform potential derivatization strategies for this compound.

| Modification Site | Substituent Type | Impact on Biological Activity | Reference |

| Thiazole Ring (Position 4) | Bulky Groups (e.g., tert-butyl) | Can enhance potency for specific targets | nih.govnih.gov |

| Thiazole Ring (Position 5) | Acyl Groups | May increase or decrease activity depending on target | nih.gov |

| Phenyl Ring (adjacent to carbamoyl) | Halogen Substitutions (e.g., F, Cl, Br) | Often improves binding affinity and potency | nih.govnih.gov |

| Linker between Rings | Altering linker length/flexibility | Can optimize orientation in the binding pocket | nih.gov |

Advancements in Green Synthetic Methodologies for Sustainable Production

Traditional chemical synthesis routes often rely on hazardous reagents and generate significant waste, posing environmental concerns. researcher.life The future of pharmaceutical manufacturing lies in the adoption of green chemistry principles. For thiazole derivatives like this compound, research into sustainable synthetic methodologies is a key area of focus. nih.govresearcher.life

Innovative and eco-friendly techniques are being developed that offer advantages in scalability, cost-effectiveness, and purification simplicity. researchgate.net These methods include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields. nih.govresearcher.life The use of ultrasonic irradiation with an eco-friendly biocatalyst has been successfully employed for the synthesis of novel thiazoles. mdpi.comnih.gov

Green Catalysts: The development of reusable and non-toxic catalysts, such as those derived from chitosan, provides a sustainable alternative to conventional metal catalysts. mdpi.com

Use of Green Solvents: Replacing hazardous organic solvents with water or other environmentally benign alternatives is a core principle of green chemistry being applied to heterocyclic synthesis. nih.gov

These advancements not only minimize the environmental impact of production but can also lead to more efficient and economical manufacturing processes, which is crucial for the eventual translation of a therapeutic compound from the lab to the market. researchgate.net

Integration of High-Throughput Screening with Computational Approaches for Compound Discovery

The discovery of novel drug candidates has been revolutionized by the synergy between high-throughput screening (HTS) and computational chemistry. rsc.org For a scaffold like this compound, this integrated approach can rapidly explore vast chemical spaces to identify derivatives with superior therapeutic potential.

Computational methods, or in silico techniques, play a critical role at multiple stages of the discovery pipeline: beilstein-journals.org

Virtual Screening: Large virtual libraries of this compound derivatives can be screened against the three-dimensional structure of a biological target using molecular docking simulations. wjarr.comnih.govbeilstein-journals.org This allows for the prioritization of compounds that are most likely to be active, reducing the time and cost associated with synthesizing and testing inactive molecules.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. nih.govresearchgate.net This early assessment helps to eliminate candidates with unfavorable pharmacokinetic profiles before significant resources are invested.

Pharmacophore Modeling: By analyzing the structures of known active compounds, computational models can identify the key chemical features required for biological activity, guiding the design of new, more potent derivatives. nih.gov

The results from these computational studies can then guide the synthesis of a smaller, more focused library of compounds for HTS, making the discovery process more efficient and targeted. wjarr.comrsc.org This combination of virtual and physical screening accelerates the journey from a lead compound to a viable drug candidate.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ((Thiazol-2-ylmethyl)carbamoyl)glycine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via carbamoylation of thiazole derivatives, as demonstrated in analogous thiadiazole syntheses. Key steps include coupling glycine derivatives with thiazol-2-ylmethyl groups under controlled temperatures (e.g., 260°C for 4 hours) and using catalysts like UPLC-MS for real-time monitoring of intermediates . Optimization involves adjusting solvent polarity, reaction time, and stoichiometric ratios of reactants to improve yields (reported up to 30–70% in similar systems) .

Q. Which analytical techniques are recommended for purity assessment and structural elucidation?

- Methodological Answer : Use ultra-performance liquid chromatography (UPLC) with mass spectrometry (MS) for high-resolution separation and quantification. Parameters include a C18 column, 0.1% formic acid in water/acetonitrile gradient, and ESI+ ionization mode. Elemental analysis (C, H, N) should validate stoichiometry, with <0.3% deviation between calculated and observed values .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers. Avoid incompatible materials like strong oxidizers. Stability testing under accelerated conditions (40°C/75% RH for 6 months) can predict degradation pathways, with HPLC monitoring for by-products .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts or MS fragmentation patterns) be resolved?

- Methodological Answer : Contradictions arise from solvent effects, tautomerism, or impurities. Use 2D NMR (COSY, HSQC) to confirm connectivity and compare with computational predictions (DFT-based chemical shift calculations). For MS, employ tandem MS/MS to differentiate isobaric fragments and validate using reference standards .

Q. What strategies are effective for evaluating the compound’s solubility and correlating it with the Apelblat equation?

- Methodological Answer : Determine solubility via laser dynamic method across temperatures (e.g., 10–50°C). Fit data to the Apelblat equation:

where is mole fraction solubility and is temperature. Validate with χ² tests to assess model accuracy, as shown in glycine polymorph studies .

Q. How can in vitro biological activity assays be designed to assess this compound’s mechanism of action?

- Methodological Answer : Use cell-based models (e.g., HEK-293 for receptor binding) with suramin as a positive control for blocking P2X receptors. Measure IC₅₀ values via fluorometric calcium influx assays, ensuring triplicate replicates and ANOVA for statistical significance (p < 0.05). Reference structural analogs like N-(thiazol-2-yl) benzamides for comparative SAR analysis .

Q. What protocols mitigate risks when interpreting conflicting cytotoxicity data in preclinical studies?

- Methodological Answer : Standardize assays (e.g., MTT or neutral red uptake) across cell lines (e.g., HepG2 vs. primary hepatocytes). Control for batch-to-buffer variability (e.g., glycine concentration) and use z-score normalization to identify outliers. Cross-validate with LC-MS to rule out metabolite interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.